4-bromo-3,5-dichlorobenzene-1-thiol
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Overview
Description
4-Bromo-3,5-dichlorobenzene-1-thiol is an organosulfur compound with the molecular formula C6H2BrCl2SH It is a derivative of benzene, where the hydrogen atoms at positions 4, 3, and 5 are substituted by bromine, chlorine, and chlorine atoms respectively, and a thiol group (-SH) is attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,5-dichlorobenzene-1-thiol typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where benzene is first chlorinated to introduce chlorine atoms at the 3 and 5 positions. This is followed by bromination to introduce the bromine atom at the 4 position. Finally, a thiol group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, bromination, and thiolation, with careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,5-dichlorobenzene-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The compound can be reduced to remove the halogen atoms, resulting in a simpler benzene derivative.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium thiolate (NaSH) or potassium hydroxide (KOH) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Benzene derivatives with fewer halogen atoms.
Substitution: Compounds with new functional groups replacing the halogen atoms.
Scientific Research Applications
4-Bromo-3,5-dichlorobenzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-3,5-dichlorobenzene-1-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzyl bromide: Similar structure but with a bromomethyl group instead of a thiol group.
1-Bromo-3,5-dichlorobenzene: Lacks the thiol group, making it less reactive in certain chemical reactions.
Uniqueness
4-Bromo-3,5-dichlorobenzene-1-thiol is unique due to the presence of both halogen atoms and a thiol group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
4-bromo-3,5-dichlorobenzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2S/c7-6-4(8)1-3(10)2-5(6)9/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCVKCKFSUROSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Cl)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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